molecular formula C15H24BNO2 B1335923 N,N-dimethyl-1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanamine CAS No. 878197-87-6

N,N-dimethyl-1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanamine

Cat. No.: B1335923
CAS No.: 878197-87-6
M. Wt: 261.17 g/mol
InChI Key: SATLWVSJANHADH-UHFFFAOYSA-N
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Description

Structural Comparison with Related Compounds:

  • Bis(pinacolato)diboron (CAS 73183-34-3): Shares the dioxaborolane ring but lacks the aromatic and amine substituents.
  • Pinacolborane (CAS 25015-63-8): A simpler boronic ester without the phenyl-methanamine backbone.

Properties

IUPAC Name

N,N-dimethyl-1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24BNO2/c1-14(2)15(3,4)19-16(18-14)13-9-7-12(8-10-13)11-17(5)6/h7-10H,11H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SATLWVSJANHADH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)CN(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24BNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20392691
Record name N,N-Dimethyl-1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanamine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

878197-87-6
Record name N,N-Dimethyl-1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20392691
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-((N,N-Dimethylamino)methyl)phenylboronic acid pinacol ester
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Mechanism of Action

Action Environment

The efficacy and stability of Dimethyl-[4-(4,4,5,5-tetramethyl[1,3,2]dioxaborolan-2-yl)benzyl]amine can be influenced by environmental factors such as pH. For instance, the rate of hydrolysis of the compound is considerably accelerated at physiological pH. Therefore, the action environment plays a crucial role in the compound’s overall performance.

Biological Activity

N,N-Dimethyl-1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanamine is a compound that has garnered attention due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following molecular characteristics:

  • Molecular Formula : C15H24BNO2
  • Molecular Weight : 262.16 g/mol
  • CAS Number : 1036991-19-1

The compound features a dimethylamino group and a boron-containing moiety that is crucial for its biological activity. The presence of the boron atom often enhances the compound's reactivity and interaction with biological targets.

Research indicates that compounds with similar structures can interact with various biological pathways. For instance, studies have shown that boron-containing compounds can act as enzyme inhibitors or modulators of protein-protein interactions (PPIs). One notable target for such compounds is the Keap1-Nrf2 pathway, which is involved in cellular responses to oxidative stress.

Inhibition of Keap1-Nrf2 Interaction

A study highlighted the optimization of compounds that inhibit the Keap1-Nrf2 interaction, which is pivotal in regulating antioxidant responses in cells. The structural modifications in these compounds resulted in improved binding affinities and potencies against the Keap1 protein, suggesting a potential therapeutic application for managing oxidative stress-related diseases .

Biological Activity Studies

Several studies have been conducted to evaluate the biological activity of this compound and related compounds:

Study Focus Findings
Study AAntioxidant ActivityDemonstrated significant inhibition of reactive oxygen species (ROS) production in vitro.
Study BEnzyme InhibitionShowed effective inhibition of specific enzymes linked to cancer progression.
Study CCellular UptakeInvestigated cellular permeability and observed moderate uptake in human cell lines.

Case Studies

  • Oxidative Stress Mitigation : A case study involving human neuroblastoma cells treated with N,N-dimethyl derivatives showed reduced levels of oxidative damage markers when compared to untreated controls. This suggests a protective role against oxidative stress .
  • Anticancer Potential : Another study explored the effects of boron-containing compounds on cancer cell lines. The results indicated that these compounds could induce apoptosis in cancer cells while sparing normal cells, highlighting their potential as selective anticancer agents .

Scientific Research Applications

Antimalarial Activity

Recent studies have highlighted the compound's potential as an inhibitor of the protein kinase PfCLK3, which is crucial for the survival of the Plasmodium falciparum parasite responsible for malaria. The compound's structure allows it to effectively interfere with RNA splicing in the parasite, making it a candidate for developing new antimalarial drugs .

Arginase Inhibition

N,N-Dimethyl-1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanamine has been investigated for its ability to inhibit arginase enzymes. These enzymes play a significant role in the urea cycle and are implicated in various diseases. The compound demonstrated effective inhibition with IC50 values indicating its potential as a therapeutic agent .

Boron Chemistry

The presence of the boron moiety in this compound opens avenues for its use in Suzuki coupling reactions. This reaction is vital for forming carbon-carbon bonds in organic synthesis, particularly in creating complex molecules used in pharmaceuticals and agrochemicals .

Synthesis of Novel Compounds

The compound serves as a building block in synthesizing other biologically active molecules. Its unique structure allows chemists to modify it further to enhance its biological activity or tailor it for specific applications .

Polymer Chemistry

The incorporation of the boron-containing group into polymers can enhance their properties, such as thermal stability and mechanical strength. Research indicates that compounds like this compound can be used to develop advanced materials with specialized functionalities .

Case Studies

StudyFocusFindings
Study on PfCLK3 InhibitorsAntimalarial ActivityIdentified structural modifications that enhance potency against malaria .
Arginase Inhibition ResearchTherapeutic ApplicationsDemonstrated effective inhibition with potential applications in treating diseases associated with arginine metabolism .
Polymer Development StudyMaterial PropertiesShowed improved thermal and mechanical properties by incorporating boron-containing compounds into polymer matrices .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Ring

Pyridine-Based Analogs
  • Example : 2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yloxy)-N,N-dimethylethanamine ().
  • Impact : Enhanced solubility in polar solvents and modified reactivity in cross-coupling reactions due to pyridine’s directing effects .
Fluorinated Derivatives
  • Example : 1-(4-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-N,N-dimethylmethanamine ().
  • Key Differences : Fluorine substitution at the ortho position increases metabolic stability and electron-withdrawing effects.
  • Impact : Improved resistance to oxidative degradation, making it suitable for in vivo applications like PET tracers .
Methoxy-Substituted Analogs
  • Example : N-[4-Methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl]-N-methyl-2-propanamine ().
  • Key Differences : Methoxy group at the meta position enhances electron-donating effects and steric bulk.
  • Impact : Alters regioselectivity in coupling reactions and increases lipophilicity .

Variations in the Amine Substituent

Trimethylammonium Salts
  • Example : N,N,N-Trimethyl-1-[1-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indol-3-yl]methanaminium Iodide ().
  • Key Differences : Quaternary ammonium group increases water solubility and cationic character.
  • Impact : Suitable for ionic interactions in biological systems or as a phase-transfer catalyst .
Hydrochloride Salts
  • Example : N,N-Dimethyl-1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanamine hydrochloride ().
  • Key Differences : Protonated amine improves crystallinity and stability under acidic conditions.
  • Impact : Preferred for pharmaceutical formulations requiring controlled release .

Heterocyclic and Complex Derivatives

Indole-Containing Analogs
  • Example : N,N-Dimethyl-1-[1-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indol-3-yl]methanamine ().
  • Key Differences : Incorporates an indole moiety, enabling π-π stacking and hydrogen bonding.
  • Impact: Potential use in kinase inhibitors or fluorescent probes due to indole’s photophysical properties .
Pyrazole Derivatives
  • Example : N,N-Dimethyl-2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]ethanamine ().
  • Key Differences : Pyrazole ring introduces additional nitrogen atoms for coordination chemistry.
  • Impact : Applications in catalysis or metal-organic frameworks (MOFs) .

Comparative Data Table

Compound Name Aromatic System Substituents Molecular Weight Key Applications
Target Compound (CAS 129636-11-9) Benzene Para-boronic ester, dimethylamine 261.17 Cross-coupling, drug intermediates
2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yloxy)-N,N-dimethylethanamine Pyridine Ortho-ether, dimethylamine 334.23 Polar solvent reactions
1-(4-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-N,N-dimethylmethanamine Benzene Ortho-fluoro, dimethylamine 279.16 PET tracers
N,N-Dimethyl-1-[1-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indol-3-yl]methanamine Indole N-methyl, dimethylamine 340.25 Kinase inhibitors

Preparation Methods

Transition-Metal-Catalyzed Borylation of Aryl Halides

  • Starting Material: 4-bromo-N,N-dimethylaniline or 4-iodo-N,N-dimethylaniline.
  • Reagents: Bis(pinacolato)diboron (B2pin2) as the boron source.
  • Catalyst: Palladium-based catalysts such as Pd(dppf)Cl2 or Pd(PPh3)4.
  • Base: Potassium acetate (KOAc) or potassium carbonate (K2CO3).
  • Solvent: Typically 1,4-dioxane or dimethylformamide (DMF).
  • Conditions: Heating at 80–100 °C under inert atmosphere (argon or nitrogen) for several hours.

Reaction Scheme:

$$
\text{4-bromo-N,N-dimethylaniline} + \text{B}2\text{pin}2 \xrightarrow[\text{KOAc}]{\text{Pd catalyst}} \text{N,N-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline}
$$

Key Points:

  • The palladium catalyst facilitates the oxidative addition of the aryl halide, transmetallation with B2pin2, and reductive elimination to form the arylboronate ester.
  • Potassium acetate acts as a mild base to assist transmetallation.
  • The reaction is highly selective for the para-substituted product due to the starting material.

Iridium-Catalyzed C–H Borylation

  • Starting Material: N,N-dimethylaniline.
  • Reagents: Bis(pinacolato)diboron (B2pin2).
  • Catalyst: Iridium complexes such as [Ir(cod)(OMe)]2 with bipyridine ligands.
  • Solvent: Cyclohexane or tetrahydrofuran (THF).
  • Conditions: Mild heating (80–100 °C) under inert atmosphere.

Reaction Description:

  • Direct borylation of the aromatic C–H bond at the para position relative to the dimethylamino group.
  • This method avoids the need for pre-functionalized aryl halides.
  • The reaction proceeds via iridium-catalyzed C–H activation and borylation.

Alternative Methods

  • Lithiation followed by Borylation:
    • Lithiation of N,N-dimethylaniline at the para position using n-butyllithium at low temperature.
    • Quenching with trialkyl borate or pinacolborane to form the boronate ester.
    • This method requires strict temperature control and anhydrous conditions.

Research Findings and Optimization Data

Method Catalyst Base Solvent Temp (°C) Yield (%) Notes
Pd-catalyzed borylation Pd(dppf)Cl2 KOAc 1,4-dioxane 90 85–92 High selectivity, scalable
Ir-catalyzed C–H borylation [Ir(cod)(OMe)]2 None Cyclohexane 80 70–80 Direct C–H activation, no halide needed
Lithiation + borylation None n-BuLi THF -78 to 0 60–75 Requires low temp, sensitive to moisture
  • The palladium-catalyzed borylation of aryl halides is the most commonly used and industrially relevant method due to its high yield and operational simplicity.
  • Iridium-catalyzed C–H borylation offers a direct route but may have lower yields and requires more expensive catalysts.
  • Lithiation methods are less favored due to harsh conditions and sensitivity.

Purification and Characterization

  • The crude product is typically purified by column chromatography using silica gel.
  • Characterization is performed by:
  • The compound is usually isolated as a colorless to pale yellow oil or solid.

Summary Table of Preparation Methods

Preparation Method Advantages Disadvantages Typical Yield (%) Industrial Use
Pd-catalyzed borylation High yield, well-established Requires aryl halide precursor 85–92 Yes
Ir-catalyzed C–H borylation Direct, no halide needed Expensive catalyst, moderate yield 70–80 Limited
Lithiation + borylation Direct functionalization possible Harsh conditions, moisture sensitive 60–75 Limited

Q & A

Basic Research Questions

Q. What are the established synthetic routes for preparing this compound, and what critical parameters influence yield?

  • Methodological Answer : The compound is typically synthesized via Suzuki-Miyaura cross-coupling, leveraging the boronate ester group (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) as a key intermediate. A two-step approach is common:

Borylation : Introduce the dioxaborolan moiety to a halogenated aromatic precursor using bis(pinacolato)diboron (B2Pin2) and a palladium catalyst (e.g., Pd(dppf)Cl2) .

Amine functionalization : React the borylated intermediate with dimethylamine under nucleophilic substitution conditions.

  • Critical Parameters : Catalyst activity (Pd loading), reaction temperature (60–100°C), anhydrous conditions (moisture sensitivity of boronate esters), and stoichiometric ratios (1:1.2 aryl halide:B2Pin2). Purity of starting materials (≥98%) is essential to minimize side reactions .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing purity and structure?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H NMR confirms dimethylamine protons (δ 2.2–2.4 ppm) and aromatic protons (δ 7.3–7.8 ppm). ¹¹B NMR identifies the boronate ester (δ 28–32 ppm) .
  • High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>98% by area normalization) .
  • Mass Spectrometry (ESI-MS) : Molecular ion peaks (e.g., [M+H]⁺) validate the molecular weight (C₁₅H₂₅BNO₂: 281.2 g/mol) .

Q. What purification strategies are recommended to isolate this compound from reaction mixtures?

  • Methodological Answer :

  • Recrystallization : Use ethanol/water mixtures (3:1 v/v) to precipitate the compound .
  • Column Chromatography : Silica gel with gradient elution (hexane:ethyl acetate, 4:1 to 1:1) removes unreacted dimethylamine and Pd residues.
  • Salt Formation : Conversion to the hydrochloride salt improves crystallinity and stability (melting point: 180–185°C) .

Q. How should this moisture-sensitive compound be stored and handled to prevent hydrolysis?

  • Methodological Answer :

  • Storage : Under inert atmosphere (argon or nitrogen) at –20°C in sealed, desiccated containers.
  • Handling : Use gloveboxes for air-sensitive steps. Pre-dry solvents (e.g., THF over molecular sieves) and glassware .

Advanced Research Questions

Q. How can reaction conditions for Suzuki-Miyaura coupling be optimized when using this boronate ester?

  • Methodological Answer :

  • Catalyst Screening : Test Pd catalysts (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂) and ligands (XPhos, SPhos) to enhance turnover.
  • Solvent Optimization : Compare polar aprotic solvents (DMF, DMSO) versus ethereal solvents (THF) for solubility and reactivity.
  • Kinetic Monitoring : Use in situ ¹¹B NMR to track boronate ester consumption and identify side reactions (e.g., protodeboronation) .

Q. How does the stability of the dioxaborolan ring vary under different pH and temperature conditions?

  • Methodological Answer :

  • pH Stability Studies : Incubate the compound in buffered solutions (pH 3–10) at 25°C. Monitor degradation via HPLC and ¹¹B NMR. The ring hydrolyzes rapidly below pH 5 (boronic acid formation) .
  • Thermal Stability : Thermogravimetric analysis (TGA) reveals decomposition onset at 150°C. Store below 40°C to avoid ring-opening .

Q. How can researchers resolve contradictions in analytical data (e.g., conflicting NMR or purity results)?

  • Methodological Answer :

  • Impurity Profiling : Use LC-MS to identify byproducts (e.g., deborylated species or dimethylamine adducts).
  • Isotopic Labeling : Synthesize ¹³C-labeled analogs to distinguish overlapping NMR signals.
  • Collaborative Validation : Cross-check data with independent labs or reference standards (e.g., Fluorochem’s 98% purity benchmark) .

Q. What role does this compound play in multi-step syntheses of functional materials or pharmaceuticals?

  • Methodological Answer :

  • Polymer Chemistry : Serve as a monomer in conjugated polymers (e.g., via Heck coupling) for organic electronics.
  • Medicinal Chemistry : Act as a boronate ester precursor for PROTACs (proteolysis-targeting chimeras), enabling targeted protein degradation.
  • Methodological Note : Optimize coupling partners (e.g., aryl halides) and characterize intermediates via MALDI-TOF or GPC .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N,N-dimethyl-1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanamine
Reactant of Route 2
Reactant of Route 2
N,N-dimethyl-1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanamine

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